Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

Description

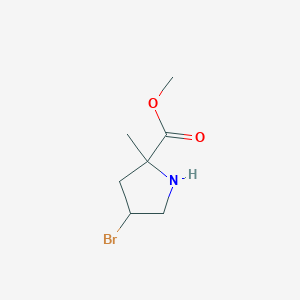

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-based heterocyclic compound featuring a bromine substituent at the 4-position and a methyl ester group at the 2-position of the five-membered ring. The methyl ester enhances lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula |

C7H12BrNO2 |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

methyl 4-bromo-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H12BrNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3 |

InChI Key |

IQBNYEBVPYGEIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate typically involves the bromination of 2-methylpyrrolidine followed by esterification. One common method includes the reaction of 2-methylpyrrolidine with bromine in the presence of a suitable solvent to yield 4-bromo-2-methylpyrrolidine. This intermediate is then esterified using methanol and an acid catalyst to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Products include azido, thiocyano, and amino derivatives.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and amines.

Scientific Research Applications

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active molecules

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: Pyrrolidine (saturated) vs. pyrimidine (aromatic) vs. thienopyridine (fused aromatic system). Pyrrolidine derivatives exhibit lower ring strain compared to fused systems like thienopyridine, influencing their stability and reactivity . The aromatic pyrimidine and thienopyridine cores enable π-π stacking interactions, relevant in drug-target binding .

Substituent Effects :

- Bromine at the 4-position (pyrrolidine) vs. 5-position (pyrimidine): Bromine’s electronegativity and size make it a versatile site for nucleophilic substitution or cross-coupling reactions .

- Hydroxyl vs. bromine: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing water solubility (e.g., (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate) .

Functional Group Differences :

- Methyl esters improve membrane permeability compared to carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .

Biological Activity

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a bromine substituent and a carboxylate group, contributing to its unique reactivity and biological properties. The molecular formula is C8H12BrNO2, and its CAS number is 2060061-38-1.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is particularly significant in pathways related to cell proliferation and apoptosis , making it a candidate for anticancer research.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as an alternative treatment option in combating resistant infections.

2. Anticancer Activity:

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the disruption of cellular signaling pathways that promote tumor growth and survival. Specific studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy.

3. Enzyme Inhibition:

this compound has been investigated for its capacity to inhibit certain enzymes involved in metabolic pathways. This inhibition may lead to reduced cancer cell proliferation and increased apoptosis, supporting its use in drug development aimed at enzyme inhibitors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli . The results indicated significant inhibition zones compared to control groups, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Summary of Research Findings

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the pyrrolidine backbone via cyclization of a linear precursor, often using proline derivatives as starting materials.

- Step 2 : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure).

- Step 3 : Methyl esterification of the carboxylate group via reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Yields vary depending on reaction optimization, with purification via column chromatography or recrystallization .

Q. How is the structure of this compound confirmed?

Analytical characterization employs:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromo and methyl groups). For example, the bromine atom induces distinct deshielding in nearby protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br’s Br/Br split).

- Infrared (IR) Spectroscopy : Identification of ester carbonyl stretches (~1700–1750 cm) and C-Br bonds (~500–600 cm) .

Q. What are the key structural features influencing its stability?

- Steric Effects : The 2-methyl group may hinder nucleophilic attack at the ester carbonyl.

- Electronic Effects : The electron-withdrawing bromo substituent increases electrophilicity at the 4-position, making it reactive in cross-coupling reactions. Stability under acidic/basic conditions should be tested via reflux experiments (e.g., HCl/NaOH in aqueous/organic solvents), followed by HPLC or TLC monitoring .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

The C-Br bond serves as a site for palladium-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/alkenyl boronic acid partners.

- Solvent and Base : DMF or THF with K₂CO₃ or Cs₂CO₃.

- Competing Reactivity : The ester group may require protection if sensitive to basic conditions. Comparative studies with chloro analogs show bromo derivatives react faster due to better leaving-group ability .

Q. What methodologies assess its biological activity in enzyme inhibition studies?

- In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., for proteases or kinases).

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, leveraging the bromo group’s hydrophobic interactions.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chloro or 4-iodo derivatives) to evaluate halogen effects on potency .

Q. How can computational tools like SHELX aid in crystallographic analysis?

- Structure Refinement : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal parameters.

- Twinned Data Handling : SHELXE resolves challenges in high-symmetry space groups or pseudo-merohedral twinning.

- Validation : Use CheckCIF to identify geometric outliers or electron density mismatches .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Reproducibility Checks : Repeat experiments under standardized conditions (solvent, temperature, concentration).

- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., methyl 4-chloro-2-methylpyridine-3-carboxylate) to identify trends in chemical shifts .

Q. What strategies optimize regioselectivity in functionalization reactions?

- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic attack.

- Protection/Deprotection : Mask the ester or pyrrolidine nitrogen during bromination to prevent side reactions.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.